molecular formula C11H9ClFN3O2S B12439413 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide

Cat. No.: B12439413
M. Wt: 301.73 g/mol
InChI Key: RVXSVJJUBIJVPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide typically involves the reaction of 2-chloropyrimidine-5-sulfonyl chloride with 4-fluorobenzylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is unique due to the presence of both a fluorobenzyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group contributes to its potential biological activities .

Properties

Molecular Formula

C11H9ClFN3O2S

Molecular Weight

301.73 g/mol

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H9ClFN3O2S/c12-11-14-6-10(7-15-11)19(17,18)16-5-8-1-3-9(13)4-2-8/h1-4,6-7,16H,5H2

InChI Key

RVXSVJJUBIJVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CN=C(N=C2)Cl)F

Origin of Product

United States

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